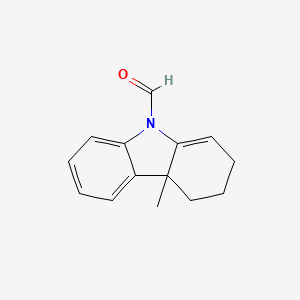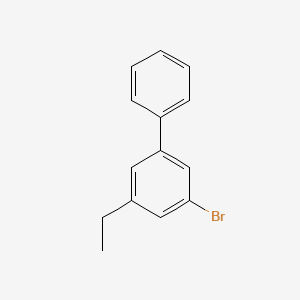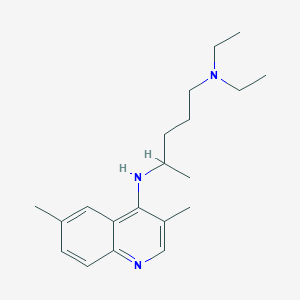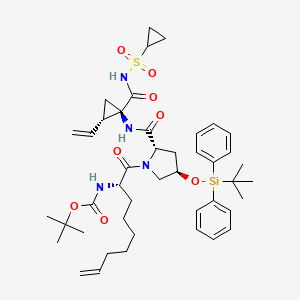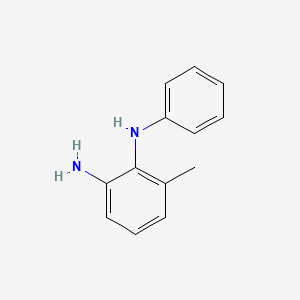
(4-Chloro-2-ethoxy-3-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-ethoxy-3-fluorophenyl)methanol is an organic compound with the molecular formula C9H10ClFO2 and a molecular weight of 204.63 g/mol . This compound is characterized by the presence of a chloro, ethoxy, and fluoro substituent on a phenyl ring, along with a methanol group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-ethoxy-3-fluorophenyl)methanol typically involves the reaction of 4-chloro-2-ethoxy-3-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-2-ethoxy-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chloro, ethoxy, and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Chloro-2-ethoxy-3-fluorobenzaldehyde or 4-chloro-2-ethoxy-3-fluorobenzoic acid.
Reduction: Various reduced derivatives depending on the extent of reduction.
Substitution: Substituted phenylmethanol derivatives.
Applications De Recherche Scientifique
(4-Chloro-2-ethoxy-3-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Chloro-2-ethoxy-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The presence of chloro, ethoxy, and fluoro groups can influence its binding affinity and reactivity with enzymes or receptors. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-3-fluorophenyl)methanol
- (4-Chloro-2-ethoxyphenyl)methanol
- (4-Chloro-2-fluorophenyl)methanol
Uniqueness
(4-Chloro-2-ethoxy-3-fluorophenyl)methanol is unique due to the specific combination of chloro, ethoxy, and fluoro substituents on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H10ClFO2 |
|---|---|
Poids moléculaire |
204.62 g/mol |
Nom IUPAC |
(4-chloro-2-ethoxy-3-fluorophenyl)methanol |
InChI |
InChI=1S/C9H10ClFO2/c1-2-13-9-6(5-12)3-4-7(10)8(9)11/h3-4,12H,2,5H2,1H3 |
Clé InChI |
ZGYBZQZSZIICKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1F)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



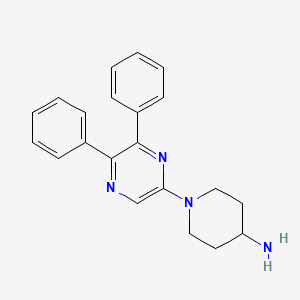

![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)

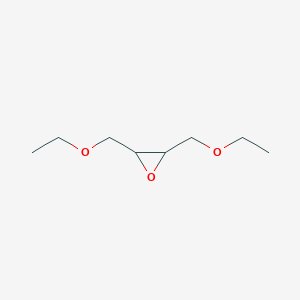

![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)
